molecular formula C11H15NO B13166772 3-Amino-3-(4-methylphenyl)cyclobutan-1-ol

3-Amino-3-(4-methylphenyl)cyclobutan-1-ol

Cat. No.: B13166772
M. Wt: 177.24 g/mol
InChI Key: HUCOEZITQLKSBN-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methylphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of an amino group, a methyl-substituted phenyl group, and a cyclobutanol ring structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methylphenyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzylamine with cyclobutanone in the presence of a suitable catalyst can yield the desired compound . The reaction typically requires specific temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methylphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include substituted cyclobutanols, ketones, aldehydes, and various amine derivatives. These products have diverse applications in chemical research and industry.

Scientific Research Applications

3-Amino-3-(4-methylphenyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects. detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-3-(4-methylphenyl)cyclobutan-1-ol include:

Uniqueness

What sets this compound apart from its analogs is the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it valuable for specific research applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-amino-3-(4-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)11(12)6-10(13)7-11/h2-5,10,13H,6-7,12H2,1H3

InChI Key

HUCOEZITQLKSBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(C2)O)N

Origin of Product

United States

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